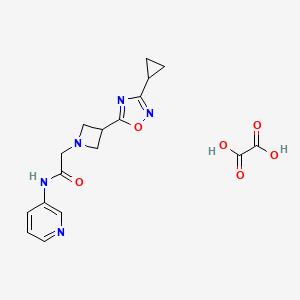
3-(5-Fluoro-2-methylbenzenesulfonamido)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Fluoro-2-methylbenzenesulfonamido)benzoic acid is a compound that can be associated with the family of benzenesulfonamides, which are known for their various biological activities. Although the specific compound is not directly mentioned in the provided papers, the general class of benzenesulfonamides is represented, and they are often explored for their potential as inhibitors of enzymes like cyclooxygenases and carbonic anhydrases due to the presence of the sulfonamide group and the influence of fluorine substitution on biological activity .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the introduction of various substituents to the benzene ring, which can significantly affect the biological activity of the compounds. For instance, the introduction of a fluorine atom at the ortho position to the sulfonamide group has been shown to preserve COX-2 potency and increase COX1/COX-2 selectivity . This suggests that the synthesis of this compound would likely involve careful consideration of the placement of the fluorine atom to achieve the desired biological effects.
Molecular Structure Analysis
The molecular structure of benzenesulfonamides, particularly those with fluorine substitutions, is crucial for their binding potency. Fluorinated benzenesulfonamides have been found to possess higher binding potency than non-fluorinated compounds, indicating that the presence of fluorine atoms can enhance the interaction with target enzymes . The specific arrangement of substituents on the benzenesulfonamide core is likely to influence the binding affinity and selectivity of this compound.
Chemical Reactions Analysis
Benzenesulfonamides can undergo various chemical reactions, including interactions with enzymes where they act as inhibitors. The fluorine atom's electronegativity and small size can affect the reactivity of the molecule, potentially leading to selective inhibition of certain enzymes . The chemical reactivity of this compound would be expected to be influenced by the fluorine substitution, which could be exploited in the design of selective enzyme inhibitors.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamides, such as solubility, stability, and plasma protein binding, are important for their pharmacokinetic profile. For example, the presence of a fluorine atom can affect the lipophilicity of the molecule, which in turn can influence its absorption and distribution in the body . The metabolic fate of similar compounds has shown that they can be well absorbed, extensively excreted, and highly bound in plasma, with various metabolites being identified . These properties would need to be characterized for this compound to understand its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The synthesis and chemical properties of related compounds, such as 2-Fluoro-4-bromobiphenyl, provide insights into the methodologies that could be applicable to 3-(5-Fluoro-2-methylbenzenesulfonamido)benzoic acid. These methodologies highlight the challenges and solutions in synthesizing fluorinated compounds, which are often key intermediates in the development of pharmaceuticals and agrochemicals. For example, the synthesis of 2-Fluoro-4-bromobiphenyl showcases the use of cross-coupling reactions and diazotization, techniques that could be relevant for manipulating the benzoic acid compound for various applications (Qiu et al., 2009).
Environmental Behavior of Related Compounds
Understanding the environmental fate and behavior of parabens, which share structural similarities with this compound, is crucial for assessing the ecological impact of chemical compounds. Studies on parabens have shown their persistence in water environments and potential as endocrine disruptors. This research can inform environmental risk assessments and the development of safer chemical alternatives (Haman et al., 2015).
Biological Effects of Benzoic Acid Derivatives
Benzoic acid derivatives, including this compound, have been explored for their potential to regulate gut functions. The study of benzoic acid used in food and feed additives reveals its ability to improve gut health by modulating enzyme activity, immunity, and microbiota. This research underscores the potential biomedical applications of benzoic acid derivatives in promoting digestive health and disease prevention (Mao et al., 2019).
Pharmacokinetics and Toxicological Profile
The pharmacokinetic analysis of benzoic acid in various species including humans, highlights the importance of understanding the absorption, distribution, metabolism, and excretion (ADME) properties of chemical compounds. This information is critical for assessing the safety and efficacy of potential drug candidates derived from or related to this compound (Hoffman & Hanneman, 2017).
Wirkmechanismus
Benzoic Acid Derivatives
Benzoic acid and its derivatives are widely used as food preservatives. They are known to be antimicrobial and are often conjugated to glycine in the liver and excreted as hippuric acid .
Sulfonamides
Sulfonamides are a group of compounds known to have antibacterial properties. They work by inhibiting the synthesis of folic acid in bacteria, which is essential for the synthesis of nucleic acids and the metabolism of amino acids .
Fluorinated Compounds
The presence of a fluorine atom in a compound can greatly influence its properties, including its reactivity, stability, and lipophilicity. Fluorine’s high electronegativity and small size allow it to form strong bonds with carbon, making fluorinated compounds particularly stable .
Pharmacokinetics
Without specific studies on “3-(5-Fluoro-2-methylbenzenesulfonamido)benzoic acid”, it’s difficult to predict its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Factors such as its molecular weight, polarity, and solubility would likely play a role .
Biochemical Pathways
The specific biochemical pathways that “this compound” might affect are unknown without further study. Based on its structural features, it could potentially interfere with pathways involving benzoic acid or sulfonamides .
Action Environment
The action, efficacy, and stability of “this compound” would likely be influenced by various environmental factors, including pH, temperature, and the presence of other compounds .
Eigenschaften
IUPAC Name |
3-[(5-fluoro-2-methylphenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4S/c1-9-5-6-11(15)8-13(9)21(19,20)16-12-4-2-3-10(7-12)14(17)18/h2-8,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWKLUXIRPAWQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[4-[3-[4-(1-Adamantyl)phenoxy]-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2518514.png)





![1-[(6-Chloro-3-pyridinyl)methyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2518524.png)
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2518525.png)





